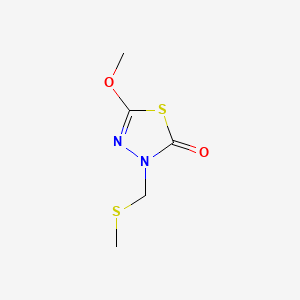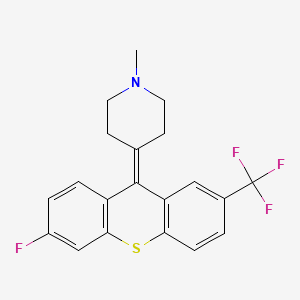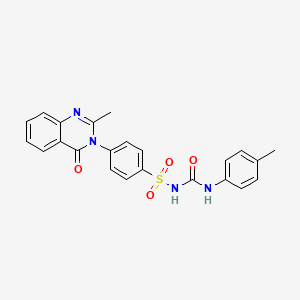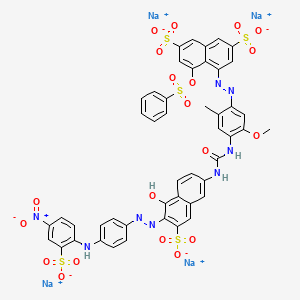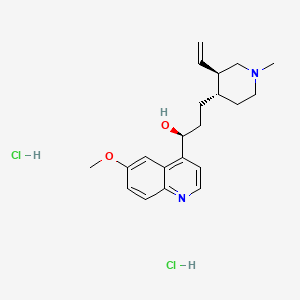
LHRH, N-Et-Alanh2(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, N-Et-Alanh2(6)- involves the incorporation of D-alanine at the sixth position and the addition of an N-ethylglycinamide group at the tenth position. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of LHRH, N-Et-Alanh2(6)- follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
LHRH, N-Et-Alanh2(6)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
LHRH, N-Et-Alanh2(6)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of luteinizing hormone-releasing hormone in various biological processes.
Medicine: It has therapeutic potential in treating hormone-related disorders such as prostate cancer, endometriosis, and precocious puberty.
Wirkmechanismus
LHRH, N-Et-Alanh2(6)- exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary gonadotropes. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones regulate steroidogenesis and gamete maturation in the gonads. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules such as cyclic AMP and protein kinase A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Luteinizing hormone-releasing hormone (natural form)
- D-Ala(6)-gonadotropin releasing hormone ethylamide
- [D-Lys(6)]LHRH
Uniqueness
LHRH, N-Et-Alanh2(6)- is unique due to its specific modifications at the sixth and tenth positions, which enhance its stability and receptor binding affinity compared to the natural form and other analogs. These modifications make it a valuable tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
54797-49-8 |
|---|---|
Molekularformel |
C58H81N17O13 |
Molekulargewicht |
1224.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
YIWNZSJXWFCRHY-PYRLQILWSA-N |
Isomerische SMILES |
CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Kanonische SMILES |
CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



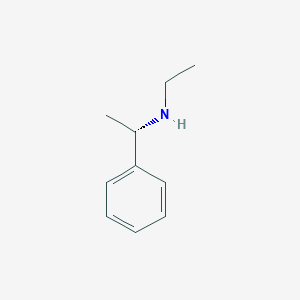
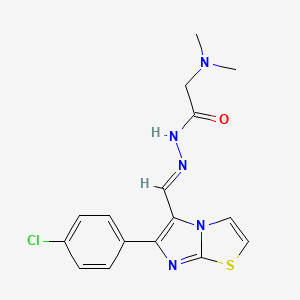

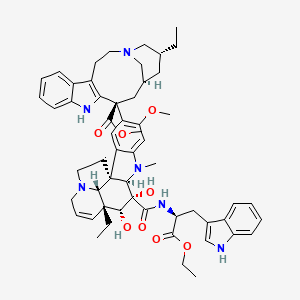
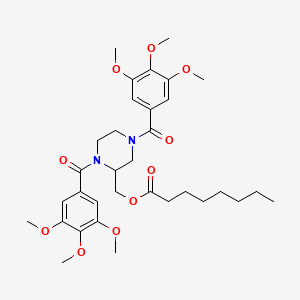
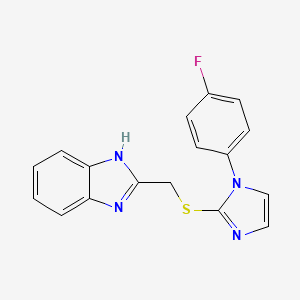
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
